2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline
Descripción
2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline is a quinoxaline derivative substituted at the 2-position with a piperidin-4-yloxy moiety, which is further functionalized with a 2-chlorobenzoyl group. Quinoxalines are bicyclic heterocyclic systems containing two nitrogen atoms at positions 1 and 4 of the fused benzene rings, known for their diverse pharmacological applications, including antimicrobial, anticancer, and central nervous system (CNS)-targeting activities . The piperidine ring, a common feature in CNS-active drugs, could improve blood-brain barrier permeability .
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJBZWPVWNGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the quinoxaline derivative reacts with a suitable piperidine derivative.
Final Coupling: The final step involves coupling the (2-chlorophenyl) group with the quinoxaline-piperidine intermediate using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the quinoxaline ring, converting it to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the quinoxaline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline and piperidine derivatives.
Aplicaciones Científicas De Investigación
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells. The exact pathways and targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Key Features
Key Observations:
Core Structure Differences: The target compound and the 2-ethyl-3-sulfonylpiperazine-quinoxaline () share a quinoxaline core, facilitating π-π stacking interactions in biological systems. In contrast, the tetrahydroquinoline derivative () has a partially saturated core, which may reduce planarity and alter target selectivity .
The sulfonyl group in ’s compound enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability compared to the target compound . The piperidine vs. piperazine linkers influence basicity and conformational flexibility. Piperidine (target compound) is less polar than piperazine (), favoring CNS penetration .
Biological Implications: The ethyl-sulfonyl-quinoxaline () may target extracellular enzymes (e.g., kinases) due to its polar groups, whereas the target compound’s lipophilic profile suggests intracellular or CNS targets . The tetrahydroquinoline-benzamide () likely exhibits distinct pharmacokinetics due to its bulkier structure and amide bond, which may limit bioavailability .
Research Findings and Inferences
While specific pharmacological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
Quinoxaline Derivatives: Substitution at the 2-position (as in the target) is common in antimicrobial agents. The piperidine-ether linkage may mimic natural substrates, enhancing target binding .
Chlorobenzoyl vs. Sulfonyl Groups : Chlorine’s electronegativity may improve receptor affinity compared to sulfonyl groups, as seen in kinase inhibitors like imatinib .
Piperidine vs. Piperazine : Piperidine-containing drugs (e.g., donepezil) exhibit superior CNS penetration, suggesting the target compound may have neuropharmacological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
